2-Amino-5-chlorobenzenesulfonic acid

Quality Control Analytical Chemistry Procurement

This specific 2-amino-5-chloro-1-sulfonic acid isomer, synthesized via ortho-sulfonation of p-chloroaniline, is essential for azo dye manufacturing where amino-sulfonic acid positioning dictates shade and solubility. Its ≥96% HPLC purity and >300°C thermal stability ensure consistent reactivity and minimal isomeric byproducts, making it a cost-effective, high-yield (94% reported) building block for R&D and scale-up.

Molecular Formula C6H6ClNO3S
Molecular Weight 207.64 g/mol
CAS No. 133-74-4
Cat. No. B086687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorobenzenesulfonic acid
CAS133-74-4
Molecular FormulaC6H6ClNO3S
Molecular Weight207.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S(=O)(=O)O)N
InChIInChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11)
InChIKeyZCGVPUAAMCMLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chlorobenzenesulfonic Acid (CAS: 133-74-4): A Critical Dye & Pharma Intermediate with Specific Isomeric Identity


2-Amino-5-chlorobenzenesulfonic acid (also known as 4-chloroaniline-2-sulfonic acid or 5-chloroorthanilic acid) is a chloro-substituted aromatic sulfonic acid . It is a key intermediate in the synthesis of azo dyes and pharmaceuticals, where the precise positioning of its amino, chloro, and sulfonic acid groups on the benzene ring dictates reactivity and final product properties . Its utility stems from the sulfonic acid group, which confers water solubility and a reactive site for further derivatization, while the amino group enables diazotization and coupling reactions .

Why Generic Substitution Fails: The Critical Role of Isomeric Purity and Ortho-Sulfonation in 2-Amino-5-chlorobenzenesulfonic Acid


Substitution of 2-Amino-5-chlorobenzenesulfonic acid with a generic 'chloroaminobenzenesulfonic acid' is not feasible due to significant differences in isomeric identity and purity. The compound's specific substitution pattern (2-amino, 5-chloro, 1-sulfonic acid) is a product of ortho-sulfonation of p-chloroaniline, yielding a specific isomer . This contrasts with isomers like 4-chloroaniline-3-sulfonic acid (CAS: 88-43-7), which has distinct physical properties and reactivity [1]. Analytical data confirm that commercial grades of 2-Amino-5-chlorobenzenesulfonic acid are characterized by specific purity thresholds (e.g., ≥96% by HPLC) that are not universal across all in-class compounds . Furthermore, the ability to separate this isomer from others using ion-exchange chromatography is well-documented, underscoring its unique behavior in purification processes [2].

Quantitative Differentiation: Comparative Data for 2-Amino-5-chlorobenzenesulfonic Acid (CAS 133-74-4) vs. Analogs


HPLC Purity and Titration Assay: A Dual Benchmark for Quality Control

2-Amino-5-chlorobenzenesulfonic acid from a major commercial supplier is characterized by a dual-assay specification: HPLC purity ≥96.0% and aqueous acid-base titration assay between 96.0% and 104.0% . This dual requirement provides a more stringent quality control benchmark compared to many generic chlorobenzenesulfonic acid isomers, which may only list a single purity metric or a broader range .

Quality Control Analytical Chemistry Procurement

Isomeric Differentiation: Ion-Exchange Chromatography Behavior vs. m- and p-Isomers

A study on aminobenzenesulfonic acid isomers demonstrates that the ortho-isomer (which includes 2-Amino-5-chlorobenzenesulfonic acid) can be easily separated from meta- and para-isomers using an anion-exchange resin (Dowex 21K) with 0.2 mol/l NaCl as eluant, based on distinct distribution coefficients (Kd values) [1]. This quantifiable chromatographic behavior is specific to its isomeric form and can be leveraged for analytical and preparative separation, unlike the behavior of a mixed isomer sample.

Analytical Separation Isomer Purity Chromatography

Physical Property Benchmark: Decomposition Temperature vs. 4-Chloroaniline-3-sulfonic Acid

2-Amino-5-chlorobenzenesulfonic acid exhibits a high thermal stability with a melting/decomposition point reported as >300°C . In contrast, its positional isomer, 4-chloroaniline-3-sulfonic acid (CAS: 88-43-7), has a lower melting point of 280°C [1]. This difference of over 20°C in thermal stability is a quantifiable and verifiable physical property that can influence processing conditions and material handling.

Thermal Stability Material Properties Process Safety

Synthesis Yield: A Baseline Metric for Cost-Effective Procurement

A well-established synthesis route for 2-Amino-5-chlorobenzenesulfonic acid, involving the sulfonation of p-chloroaniline, reports a product yield of 94% . This high yield is a quantifiable metric for process efficiency and a key differentiator when evaluating synthetic routes or sourcing intermediates for large-scale production, as it directly impacts the cost of goods.

Synthesis Efficiency Cost Analysis Process Chemistry

Validated Application Scenarios for 2-Amino-5-chlorobenzenesulfonic Acid Based on Quantitative Evidence


Precision Synthesis of Azo Dyes Requiring Ortho-Sulfonated Intermediates

The high reported synthesis yield (94%) and specific isomeric identity of 2-Amino-5-chlorobenzenesulfonic acid make it the preferred intermediate for manufacturing azo dyes where the ortho relationship between the amino and sulfonic acid groups is critical for achieving the desired shade, solubility, and fastness properties. Its use minimizes byproduct formation from isomeric impurities, leading to a purer final dye.

Analytical Method Development and Isomer Purity Verification

The compound's distinct behavior in HPLC and anion-exchange chromatography [1] makes it an ideal reference standard for developing and validating analytical methods. Laboratories can use the defined HPLC purity benchmark (≥96.0%) and known separation conditions to verify the identity and purity of incoming material, ensuring that the correct isomer is used in subsequent reactions.

High-Temperature Organic Synthesis

The high decomposition temperature (>300°C) of 2-Amino-5-chlorobenzenesulfonic acid makes it suitable for use in reactions conducted at elevated temperatures, where other isomers like 4-chloroaniline-3-sulfonic acid (m.p. 280°C) might degrade or undergo unwanted side reactions. This property expands the range of usable reaction conditions for this intermediate.

Cost-Sensitive Manufacturing of Pharmaceutical Intermediates

The established synthesis route with a reported 94% yield positions 2-Amino-5-chlorobenzenesulfonic acid as a cost-effective building block for pharmaceutical research and development. Procurement managers can use this yield data to benchmark supplier quotes and estimate raw material costs for scaling up the production of drug candidates derived from this scaffold.

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